3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
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Overview
Description
3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a pyridazine ring substituted with a 4-methylphenyl group and an ethoxy linkage to a benzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 4-Methylphenyl Group: The pyridazine ring is then subjected to electrophilic aromatic substitution to introduce the 4-methylphenyl group.
Ethoxy Linkage Formation: The substituted pyridazine is reacted with an appropriate ethylating agent to form the ethoxy linkage.
Benzamide Formation: Finally, the ethoxy-substituted pyridazine is coupled with 3-methylbenzoic acid or its derivatives under amide bond-forming conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- 3-methyl-N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- 3-methyl-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Uniqueness
3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-6-8-17(9-7-15)19-10-11-20(24-23-19)26-13-12-22-21(25)18-5-3-4-16(2)14-18/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVLYKZPXKMAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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